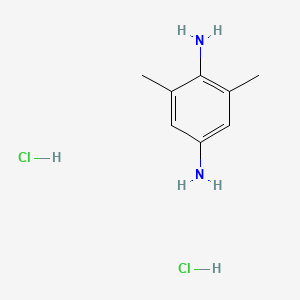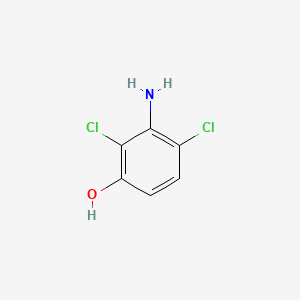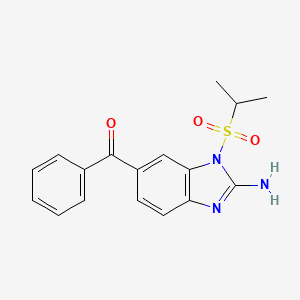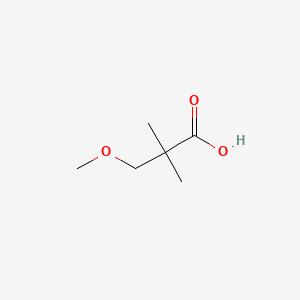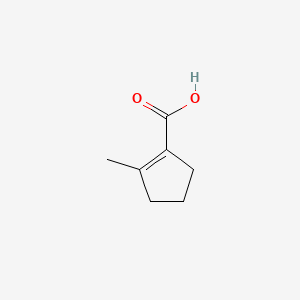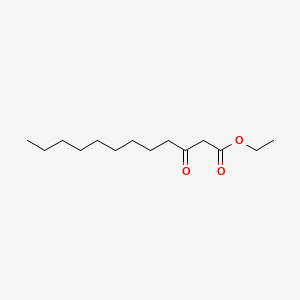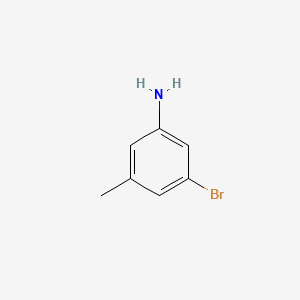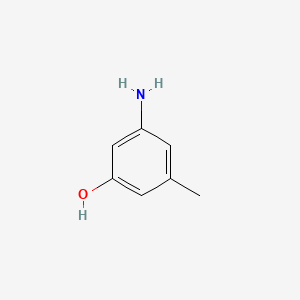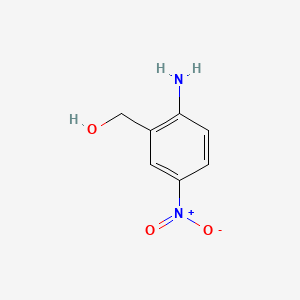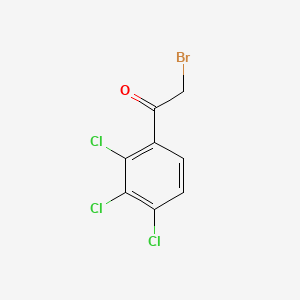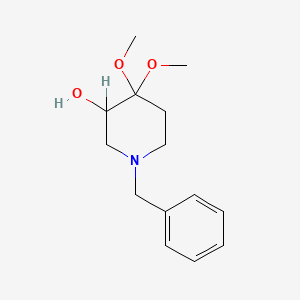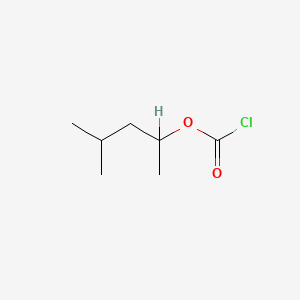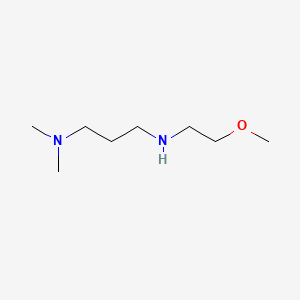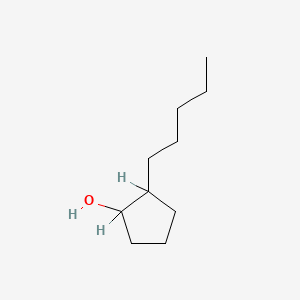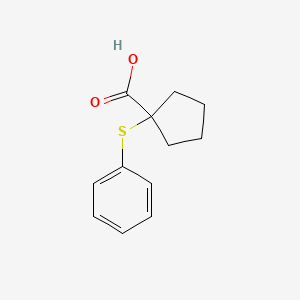
1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid" is a structurally unique molecule that has been the subject of various research studies. It is characterized by the presence of a phenylsulfanyl group attached to a cyclopentane ring which also bears a carboxylic acid functional group. This compound is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis.
Synthesis Analysis
The synthesis of related cyclopentane derivatives has been explored in several studies. For instance, a method for synthesizing 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids involves the use of 4-sulfanylmethylene-5(4H)-oxazolones as starting materials. These oxazolones are obtained from 4-(chloromethylene)oxazolone and mercaptans, followed by cyclopropanation and further chemical transformations to yield the desired products . Although not directly synthesizing the compound , these methods provide insight into the potential synthetic routes that could be adapted for the synthesis of "1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid".
Molecular Structure Analysis
Spectroscopic and quantum computational studies have been conducted on a closely related molecule, 1-phenylcyclopentane carboxylic acid. These studies involve density functional theory (DFT) calculations, natural bond orbital (NBO) analysis, and molecular docking to understand the molecular structure and interactions of the compound . Such analyses are crucial for determining the reactivity and potential biological activity of the compound.
Chemical Reactions Analysis
The reactivity of phenylsulfanyl-substituted compounds has been investigated through various chemical reactions. For example, cyclopentannulation reactions using methyl 3-phenylsulfonyl orthopropionate have been described, which could potentially be applied to the synthesis of phenylsulfanyl-substituted cyclopentanes . Additionally, [4+1] anionic annulation approaches have been used to create phenylsulfonyl-substituted cyclopentenes, indicating the versatility of phenylsulfanyl groups in cyclopentane chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentane derivatives have been studied, particularly in the context of their potential as bio-isosteres for carboxylic acid functional groups. Cyclopentane-1,3-diones and cyclopentane-1,2-diones have been evaluated for their acidity, lipophilicity, and hydrogen bonding characteristics, which are important parameters for drug design . These studies suggest that cyclopentane derivatives can effectively mimic the properties of carboxylic acids, which is relevant for understanding the properties of "1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid".
Scientific Research Applications
Novel Isostere for Carboxylic Acid Functional Group
Research has identified cyclopentane-1,3-diones as effective substitutes for the carboxylic acid functional group due to their similar pK(a) values. Studies have shown that these cyclopentane derivatives can be used in drug design, particularly as thromboxane A2 prostanoid (TP) receptor antagonists, demonstrating similar efficacy to traditional carboxylic acid-based compounds (Ballatore et al., 2011).
Bio-Isostere of Carboxylic Acid
Further investigations into cyclopentane-1,2-diones have indicated their potential as bio-isosteres for the carboxylic acid functional group. The acidity, tautomerism, and hydrogen bonding geometry of these compounds were evaluated, revealing their suitability as TP receptor antagonists, offering a new perspective in drug design (Ballatore et al., 2014).
Stereoselective Iodine Atom Transfer
A study demonstrated the use of 1-phenylsulfonyl-2-(iodomethyl)cyclopropane-1-carboxylate in creating functionalized cyclopentane derivatives. This method involved an iodine atom transfer [3 + 2] cycloaddition reaction with alkenes, showcasing a route for synthesizing structurally complex cyclopentane derivatives with high stereoselectivity (Kitagawa et al., 2004).
Synthesis of β,β-Difluorinated Derivatives
The development of an efficient protocol for synthesizing β,β-difluorinated 1-amino-1-cyclopentane carboxylic acid derivatives has been reported. This synthesis is critical for fluorous chemistry, involving chemo- and diastereoselective addition processes (Fustero et al., 2008).
Asymmetric Synthesis of Stereisomers
Research has focused on the asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid. This synthesis utilized a chiral glycine equivalent, providing insights into the versatile applications of these cyclopentane derivatives (Jakubowska et al., 2015).
Conformational Analysis of Phenylalanine Analogue
Studies on 1-amino-2-phenylcyclopentane-1-carboxylic acid, a constrained analogue of phenylalanine, used DFT calculations to investigate its conformational preferences. This research offers valuable insights into the structural aspects of cyclopentane-based amino acids (Casanovas et al., 2008).
properties
IUPAC Name |
1-phenylsulfanylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2S/c13-11(14)12(8-4-5-9-12)15-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNNSIJKERNYGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)SC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70206193 |
Source


|
| Record name | Cyclopentanecarboxylic acid, 1-(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70206193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid | |
CAS RN |
57557-65-0 |
Source


|
| Record name | Cyclopentanecarboxylic acid, 1-(phenylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057557650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentanecarboxylic acid, 1-(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70206193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

